bpV(pic)
Description
Contextualization of bpV(pic) within the Bisperoxovanadium Class
bpV(pic), or dipotassium (B57713) bisperoxo(picolinato)oxovanadate(V), is a prominent member of the bisperoxovanadium family. hellobio.comechemi.com What distinguishes bpV(pic) and other members of this class is the nature of the ancillary ligand attached to the vanadium core. In the case of bpV(pic), this ligand is picolinate (B1231196) (pyridine-2-carboxylate). hellobio.comechemi.com The presence of this polar N,O ligand is thought to contribute to its specificity for certain biological targets. researchgate.net Other notable bisperoxovanadium compounds include bpV(phen) and bpV(HOpic), which feature different ancillary ligands and, consequently, exhibit distinct biological activity profiles. researchgate.netmdpi.com
Historical Perspectives of bpV(pic) as a Research Tool
The investigation into peroxovanadium compounds as potential therapeutic agents and research tools began with the observation that combining vanadate (B1173111) with hydrogen peroxide resulted in a synergistic insulin-mimetic effect. nih.gov This led to the synthesis and characterization of a series of more stable and potent bisperoxovanadium compounds, including bpV(pic). nih.gov Initially recognized for their potent inhibition of protein tyrosine phosphatases (PTPs), these compounds, including bpV(pic), were identified as a new class of insulin (B600854) mimetics. hellobio.comnih.govcaymanchem.com Subsequent research further refined the understanding of their mechanism of action, highlighting their potent inhibitory effect on the tumor suppressor enzyme PTEN (phosphatase and tensin homolog). hellobio.comresearchgate.netcaymanchem.com This discovery solidified the role of bpV(pic) as a valuable research tool for studying signaling pathways regulated by PTEN.
Overview of Key Biological Activities and Core Research Domains for bpV(pic)
The primary and most extensively studied biological activity of bpV(pic) is its potent and selective inhibition of PTEN, a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway. researchgate.netmedchemexpress.com By inhibiting PTEN, bpV(pic) effectively upregulates downstream signaling through the PI3K/Akt pathway, which is centrally involved in cell survival, proliferation, and metabolism. researchgate.netnih.gov This fundamental activity has positioned bpV(pic) as a key research compound in several domains:
Insulin Mimesis: bpV(pic) has been shown to mimic the effects of insulin by activating the insulin receptor kinase and inhibiting the dephosphorylation of the insulin receptor. hellobio.comnih.govcaymanchem.commedchemexpress.com This property has made it a valuable tool for studying insulin signaling and related metabolic processes. nih.govcaymanchem.com
Neurobiology: A significant body of research has focused on the neuroprotective effects of bpV(pic). Studies have demonstrated its ability to protect neurons from injury in models of spinal cord injury, traumatic brain injury, and stroke. nih.govnih.govnih.gov This neuroprotection is largely attributed to the inhibition of PTEN and subsequent activation of the pro-survival PI3K/Akt signaling pathway. nih.govnih.gov Research has also explored its role in promoting neural stem cell proliferation and differentiation. frontiersin.org
Cancer Research: The role of bpV(pic) in cancer research is complex. While it has been investigated for its potential antineoplastic activity by inducing apoptosis and inhibiting cell proliferation in some cancer cell lines, its primary function as a PTEN inhibitor also warrants careful consideration, as the PI3K/Akt pathway is often upregulated in cancer. mdpi.comaacrjournals.org
Interactive Data Tables
Below are interactive tables summarizing key data related to bpV(pic).
Properties
CAS No. |
148556-27-8 |
|---|---|
Molecular Formula |
C6H8K2NO9V-3 |
Molecular Weight |
367.266 |
IUPAC Name |
dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |
InChI Key |
PEYZFTZGLJFPRG-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |
Synonyms |
Bisperoxovanadium(pic) |
Origin of Product |
United States |
Chemical Biology and Synthetic Aspects of Bpv Pic
Chemical Synthesis Methodologies for bpV(pic) and Analogues
The synthesis of bpV(pic) and related peroxovanadium (pV) compounds is a well-established process in inorganic chemistry, designed to create stable and pure coordination complexes. nih.govtru.ca The general methodology involves the reaction of vanadium precursors with hydrogen peroxide and a specific ancillary ligand, which in the case of bpV(pic) is picolinic acid (pyridine-2-carboxylic acid). tru.caresearchgate.net
A common synthetic route starts with a vanadium salt, such as vanadyl sulfate (B86663) (VOSO₄) or sodium orthovanadate (Na₃VO₄), which is dissolved in an aqueous solution. tru.canih.gov To this solution, the desired ancillary ligand—picolinic acid for bpV(pic), 1,10-phenanthroline (B135089) for bpV(phen), or bipyridine for bpV(bipy)—is added. nih.govgoogle.comgoogle.com Subsequently, a controlled amount of hydrogen peroxide (H₂O₂) is introduced to the mixture. The peroxide serves as the source for the peroxo (O₂²⁻) ligands that coordinate to the vanadium center. The reaction conditions, such as pH and temperature, are carefully controlled to facilitate the formation of the desired bisperoxo complex. The final product is often crystallized from the solution as a salt, typically with potassium cations, and may include water molecules in its crystal lattice, as indicated by its full chemical formula: K₂[VO(O₂)₂(C₆H₄NO₂)]·2H₂O. tru.casigmaaldrich.com The purity of the synthesized compounds is typically confirmed to be greater than 95% using spectroscopic methods before their use in biological assays. nih.gov
Spectroscopic Characterization Techniques in Research Contexts
To confirm the identity, structure, and purity of bpV(pic) and its analogues, researchers employ a suite of spectroscopic techniques. researchgate.net Each method provides unique insights into the molecular structure and bonding within the complex.
⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a primary technique for characterizing vanadium complexes. nih.gov The ⁵¹V nucleus has a wide chemical shift range, making the technique highly sensitive to the coordination environment of the vanadium atom. wikipedia.org The ⁵¹V NMR spectrum of a pure bpV(pic) sample shows a characteristic resonance, and the technique is routinely used to confirm a purity of over 95% for these compounds before they are used in biological studies. nih.gov The chemical shift provides definitive information about the oxidation state (V) and the nature of the coordinated ligands (oxo, peroxo, and picolinato). nih.govcapes.gov.br
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the bpV(pic) molecule. nih.govcore.ac.uk Oxo-peroxo-vanadium complexes exhibit strong, distinct absorption bands corresponding to the V=O (vanadyl) and O-O (peroxo) stretches. nih.gov The presence and position of these bands, typically in the 900-1000 cm⁻¹ region for the V=O stretch and a slightly lower frequency for the O-O stretch, confirm the formation of the desired oxo-peroxo structure. nih.govcore.ac.uk Additionally, vibrations associated with the picolinato ligand, such as the asymmetric carboxylate stretch (~1630 cm⁻¹), are also identified. odinity.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the complex. doria.fi The spectrum is recorded as a plot of absorbance versus wavelength and helps in characterizing the chromophoric parts of the molecule. While often presenting as broad bands, the UV-Vis spectrum is a useful tool for confirming the presence of the complex in solution and for monitoring its stability over time. researchgate.net
A summary of the spectroscopic techniques and their applications is presented below.
| Spectroscopic Technique | Information Obtained |
| ⁵¹V NMR | Confirms vanadium oxidation state (V), coordination environment, and sample purity. |
| Infrared (IR) | Identifies characteristic V=O and O-O stretching vibrations and confirms ligand coordination. |
| UV-Visible (UV-Vis) | Characterizes electronic transitions and is used for concentration determination and stability analysis. |
| Other Techniques | Elemental analysis, ESI-MS, and X-ray crystallography are also used to confirm the elemental composition, mass, and solid-state structure, respectively. researchgate.netresearchgate.net |
Structure-Activity Relationship (SAR) Studies of bpV(pic) and Related Ligands
The biological activity of bpV compounds is highly dependent on their chemical structure. SAR studies investigate how modifications to the ancillary ligands and the surrounding chemical environment alter their potency and selectivity as enzyme inhibitors.
Influence of Ligand Identity on Enzymatic Specificity (e.g., picolinato vs. phenanthroline analogues)
The ancillary ligand coordinated to the peroxovanadium core plays a crucial role in determining the compound's inhibitory profile. nih.gov By systematically changing the ligand, researchers can modulate the compound's specificity towards different protein tyrosine phosphatases. For instance, bpV(pic) is known to be a particularly potent and selective inhibitor of PTEN. arvojournals.orgspandidos-publications.com
Studies comparing a panel of bpV compounds with different ancillary ligands have demonstrated significant variations in their inhibitory potency. researchgate.netresearchgate.net For example, the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of a bovine heart tyrosine phosphatase were determined for four different bpV analogues:
| Compound | Ancillary Ligand | IC₅₀ (µmol/L) |
| bpV(ox) | Oxalic acid | 0.22 |
| bpV(pic) | Picolinic acid | 0.28 |
| bpV(bipy) | Bipyridine | 0.36 |
| bpV(phen) | 1,10-Phenanthroline | 0.90 |
Data sourced from a study on bovine heart tyrosine phosphatase inhibition. researchgate.net
These data indicate that small, anionic ligands like oxalate (B1200264) and picolinate (B1231196) can result in more potent inhibition of this particular phosphatase compared to the larger, neutral, and more sterically hindered bipyridine and phenanthroline ligands. researchgate.net Furthermore, the selectivity for specific PTPs is also altered. While bpV(phen) is a potent inhibitor of PTEN (IC₅₀ = 38 nM), it is significantly less effective against other phosphatases like PTP-β (IC₅₀ = 343 nM) and PTP-1B (IC₅₀ = 920 nM), showcasing ligand-dependent specificity. medchemexpress.com The polar side chain of bpV(pic) is thought to contribute to its specific inhibition of PTEN, making it a preferred inhibitor for this target in many research contexts.
Impact of Redox Conditions and Thiol-Reducing Agents on Inhibition Potency and Selectivity
The mechanism of inhibition by peroxovanadium compounds often involves the oxidation of a critical cysteine residue within the active site of the target phosphatase. This makes the inhibitory activity of bpV(pic) sensitive to the local redox environment and the presence of thiol-containing molecules.
The active site of PTPs contains a highly conserved and nucleophilic cysteine residue that is essential for catalysis. Peroxovanadium compounds can act as oxidizing agents, leading to the irreversible oxidation of this catalytic cysteine. tru.ca This oxidative modification prevents the enzyme from carrying out its dephosphorylation function. The reaction between peroxovanadium complexes, such as bpV(pic), and cysteine has been explicitly studied. tru.ca
Molecular and Cellular Mechanisms of Action of Bpv Pic
Phosphatase and Tensin Homolog (PTEN) as a Primary Molecular Target
The primary and most potent molecular target of bpV(pic) is the Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway. nih.govmdpi.com
Specificity and Potency of PTEN Inhibition by bpV(pic)
bpV(pic) exhibits a high degree of specificity and potency for PTEN. sigmaaldrich.comscbt.com Studies have shown that bpV(pic) inhibits PTEN at nanomolar concentrations, with reported IC50 values in the range of 20-40 nM and specifically 31 nM. sigmaaldrich.comresearchgate.nethellobio.commedchemexpress.comcaymanchem.com This potency is significantly higher, by a factor of 10 to 100, than its inhibitory action on other protein tyrosine phosphatases. nih.govresearchgate.net The structural characteristics of bpV(pic), particularly its polar N,O ligand, are thought to favor its binding to PTEN over other phosphatases. nih.govresearchgate.net This selectivity is a key feature of bpV(pic)'s mechanism of action, allowing for targeted inhibition of the PTEN signaling axis at low concentrations. For instance, in vitro studies have demonstrated that bpV(pic) can inhibit PTEN at concentrations below 10 μM. nih.gov
Table 1: Inhibitory Potency of bpV(pic) on Various Phosphatases
| Phosphatase | IC50 Value |
| PTEN | 31 nM sigmaaldrich.comhellobio.commedchemexpress.comcaymanchem.com |
| PTP-β | 12.7 µM sigmaaldrich.comhellobio.comcaymanchem.com |
| PTP-1B | 61 µM sigmaaldrich.comhellobio.comcaymanchem.com |
| SHP1 | ~100 nM researchgate.net |
Competitive Inhibition Dynamics at the Enzyme Active Site
bpV(pic) functions as a competitive inhibitor of PTEN, binding to the enzyme's active site. researchgate.net This active site contains a critical cysteine residue (Cys124) that is essential for its catalytic activity. frontiersin.org The mechanism of inhibition involves the oxidative inactivation of this cysteine residue, leading to the formation of a disulfide bond with a nearby cysteine (Cys71). tu-dortmund.de This conformational change prevents the enzyme from binding to its substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). tu-dortmund.de The binding of bpV(pic) to the CX5R motif within the PTEN active site, a motif common to protein tyrosine phosphatases, underscores its inhibitory action. researchgate.net
Modulation of Protein Tyrosine Phosphatases (PTPs)
While bpV(pic) is a highly potent inhibitor of PTEN, it also modulates the activity of other protein tyrosine phosphatases (PTPs), particularly at higher concentrations.
Non-Selective PTP Inhibition at Elevated Concentrations
At concentrations significantly higher than those required for PTEN inhibition, bpV(pic) exhibits non-selective inhibition of various PTPs. nih.gov This is due to the shared active site motif between PTEN and other PTPs. nih.govresearchgate.net For example, the IC50 values for the inhibition of PTP-β and PTP-1B by bpV(pic) are 12.7 μM and 61 μM, respectively, which are substantially higher than the nanomolar concentrations needed to inhibit PTEN. sigmaaldrich.comhellobio.comcaymanchem.com This dose-dependent specificity is a critical factor in its cellular effects, as higher concentrations can lead to broader, less targeted inhibition of the PTP family. oup.com
Context-Dependent Selectivity in Physiological Environments
The selectivity of bpV(pic) can be influenced by the cellular environment, particularly the presence of reducing agents. researchgate.net In vitro assays have shown that the presence of thiol reducing agents, such as dithiothreitol (B142953) (DTT), can significantly decrease the inhibitory potency of bpV(pic) against both PTEN and the PTP, SHP1. researchgate.netresearchgate.net This suggests that the redox state of the cell can modulate the effectiveness of bpV(pic), potentially altering its selectivity profile in different physiological or pathological contexts. researchgate.net This context-dependent selectivity highlights the complexity of predicting the precise molecular targets of bpV(pic) in a living system.
Downstream Signal Transduction Pathway Activation
The inhibition of PTEN by bpV(pic) leads to the activation of several downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway. nih.govresearchgate.netnih.gov By inhibiting PTEN's lipid phosphatase activity, bpV(pic) prevents the dephosphorylation of PIP3, leading to its accumulation. tu-dortmund.de This accumulation of PIP3 recruits and activates Akt (also known as protein kinase B), a central node in cell signaling.
Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes cell growth, proliferation, and survival. frontiersin.orgnih.gov Studies have consistently shown that treatment with bpV(pic) results in increased phosphorylation of Akt and its downstream effector, the ribosomal protein S6 (pS6), indicating the activation of the PI3K/Akt/mTOR pathway. nih.gov
Furthermore, bpV(pic) has been shown to activate the extracellular signal-regulated kinase (ERK) 1/2 pathway. researchgate.netaai.orgresearchgate.net While the precise mechanism is still under investigation, some evidence suggests that this activation can occur independently of PTEN inhibition. frontiersin.org The activation of both the PI3K/Akt and ERK/MAPK pathways contributes to the neuroprotective and pro-survival effects observed with bpV(pic) treatment in various models of cellular injury. nih.govresearchgate.net
Table 2: Key Downstream Signaling Molecules Affected by bpV(pic)
| Signaling Molecule | Effect of bpV(pic) | Primary Upstream Regulator |
| Akt (Protein Kinase B) | Increased Phosphorylation/Activation | PTEN/PI3K researchgate.netnih.gov |
| mTOR | Increased Activation | Akt frontiersin.orgnih.gov |
| pS6 (ribosomal protein S6) | Increased Phosphorylation/Activation | mTOR nih.gov |
| ERK1/2 | Increased Phosphorylation/Activation | PTEN-dependent and independent mechanisms researchgate.netresearchgate.netfrontiersin.org |
| β-Catenin | Increased activity | PTEN/E2F1 frontiersin.org |
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Activation
bpV(pic) is a well-documented activator of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, growth, and proliferation. nih.govnih.govnih.gov The primary mechanism behind this activation is the inhibition of PTEN, a lipid phosphatase that negatively regulates the PI3K/Akt pathway. nih.govnih.gov By inhibiting PTEN, bpV(pic) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates Akt (also known as protein kinase B). arvojournals.org
Activated Akt, in turn, phosphorylates and influences a multitude of downstream targets, including the mammalian target of rapamycin (mTOR). nih.govnih.gov Studies have demonstrated that treatment with bpV(pic) results in increased phosphorylation of both Akt and the ribosomal protein S6 (pS6), a downstream effector of mTOR. nih.gov This activation of the PI3K/Akt/mTOR axis has been shown to be a primary mechanism by which bpV(pic) confers neuroprotection in models of spinal cord injury. nih.govnih.gov The pro-survival effects of bpV(pic) can be blocked by inhibitors of PI3K (LY294002) and mTOR (rapamycin), confirming the crucial role of this pathway. nih.govnih.gov
Research has shown that bpV(pic) treatment can upregulate the activity of both Akt and pS6 in injured spinal neurons, an effect that is diminished by pre-treatment with PI3K or mTOR inhibitors. nih.gov In models of retinal detachment, bpV(pic) was found to increase the levels of PIP3, phosphorylated phosphoinositide-dependent kinase 1 (p-PDK1), and phosphorylated Akt, suggesting a reactivation of the PI3K/Akt pathway. arvojournals.org
Table 1: Effect of bpV(pic) on PI3K/Akt/mTOR Pathway Components
| Cell/Tissue Type | Experimental Model | Effect of bpV(pic) Treatment | Key Findings | References |
|---|---|---|---|---|
| Primary Spinal Neurons | In vitro scratch injury | Increased phosphorylation of Akt and pS6 | bpV(pic) promotes neuronal survival via PI3K/Akt/mTOR signaling. | nih.govnih.gov |
| Retinal Tissue | In vivo retinal detachment | Increased levels of PIP3, p-PDK1, and p-Akt | bpV(pic) reactivates the PI3K/Akt pathway, attenuating photoreceptor apoptosis. | arvojournals.org |
| Cerebral Cortical Neurons | In vitro H₂O₂-induced apoptosis | Promoted axonal elongation and initiation | Effects were mediated via the PTEN/PI3K/Akt/mTOR signaling pathway. | spandidos-publications.com |
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activation
In addition to the PI3K/Akt pathway, bpV(pic) also activates the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, which is part of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govnih.gov This pathway is involved in regulating cell proliferation, differentiation, and survival. researchgate.net
The activation of ERK1/2 by bpV(pic) appears to occur through both PTEN-dependent and PTEN-independent mechanisms. nih.gov Inhibition of PTEN's lipid phosphatase activity by bpV(pic) can lead to the activation of ERK1/2. nih.gov However, studies have also shown that bpV(pic) can up-regulate phosphorylated ERK1/2 (p-ERK1/2) levels even in the absence of PTEN, indicating an alternative mechanism of action. nih.gov
In the context of cerebral ischemia-reperfusion injury, bpV(pic) has been shown to increase the levels of p-ERK1/2, contributing to its neuroprotective effects. nih.govnih.gov The neuroprotective effects of bpV(pic) against oxygen-glucose deprivation (OGD)-induced neuronal death are mediated through both Akt and ERK1/2 activation. nih.govresearchgate.net
Table 2: Research Findings on bpV(pic) and ERK1/2 Pathway Activation
| Cell/Tissue Type | Experimental Condition | Observed Effect of bpV(pic) | Conclusion | References |
|---|---|---|---|---|
| Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Increased phosphorylation of ERK1/2 | bpV(pic) protects against OGD-induced neuronal death through ERK1/2 activation. | nih.govresearchgate.net |
| Rat Brain | Focal Cerebral Ischemia-Reperfusion Injury | Increased levels of p-ERK1/2 | ERK1/2 activation contributes to the neuroprotective effect of bpV(pic). | nih.govnih.gov |
| SH-SY5Y and U251 cells | In vitro cell culture | Increased levels of p-ERK1/2 | bpV(pic) activates ERK1/2 both by inhibiting PTEN and independently of PTEN. | nih.gov |
Signal Transducers and Activators of Transcription (STAT-1) Modulation
bpV(pic) has been found to modulate the activity of Signal Transducers and Activators of Transcription (STAT-1). Specifically, in 293 and 293T cells, bpV(pic) induces the binding of STAT-1 to the palindromic interferon-gamma-responsive element (pIγRE)/gamma-interferon activated sequence (GAS) site within the ICAM-1 gene promoter. nih.gov This suggests that bpV(pic) can specifically inhibit the phosphatases that are responsible for regulating the JAK/STAT signal-transduction pathway. nih.gov The activation of STAT-1 by bpV(pic) can also synergistically cooperate with interferon-gamma to enhance the transcriptional activity of the ICAM-1 promoter. nih.gov
Intercellular Adhesion Molecule-1 (ICAM-1) Gene Transcription Regulation
The peroxovanadium compound bpV(pic) has been shown to activate the transcription of the Intercellular Adhesion Molecule-1 (ICAM-1) gene in 293 and 293T cells. nih.gov This activation is not dependent on the NF-κB binding site in the ICAM-1 promoter. nih.gov Instead, the responsiveness to bpV(pic) is greatly diminished when the palindromic interferon-gamma-responsive element (pIγRE)/gamma-interferon activated sequence (GAS) site is deleted or mutated. nih.gov This indicates that the regulation of ICAM-1 gene transcription by bpV(pic) is mediated through the STAT-1 pathway. nih.gov In human T cells, the inhibition of protein tyrosine phosphatases by bpV(pic) leads to an increase in ICAM-1 surface expression, with the NF-κB, Ets, and pIγRE binding sites all playing a crucial role. nih.gov
Influence on E2F1/β-Catenin Signaling Pathway
Recent studies have highlighted the influence of bpV(pic) on the E2F1/β-catenin signaling pathway, particularly in the context of intracerebral hemorrhage (ICH). nih.govfrontiersin.org In a rat model of ICH, the expression of the transcription factor E2F1 was found to be increased, while β-catenin expression was decreased. nih.govresearchgate.net Treatment with bpV(pic) was shown to block these changes, suggesting a neuroprotective role. nih.govresearchgate.net
Further in vitro studies using cortical neurons demonstrated that bpV(pic) increases β-catenin expression by downregulating E2F1. nih.govfrontiersin.org This downregulation of E2F1 by bpV(pic) appears to be a key mechanism in preventing hemin-induced neuronal damage. nih.govfrontiersin.org Interestingly, the regulation of E2F1 by bpV(pic) seems to be independent of ERK1/2 activation. researchgate.net The neuroprotective effect of bpV(pic) in this context is thought to be mediated through the PTEN/E2F1/β-catenin pathway. nih.govfrontiersin.org
Table 3: bpV(pic)'s Influence on E2F1 and β-Catenin
| Model System | Condition | Effect of bpV(pic) | Proposed Mechanism | References |
|---|---|---|---|---|
| Rat Model of ICH | Intracerebral Hemorrhage | Blocked the ICH-induced increase in E2F1 and decrease in β-catenin. | Neuroprotection via the PTEN/E2F1/β-catenin pathway. | nih.govresearchgate.net |
| Rat Cortical Neurons | Hemin-induced injury | Increased β-catenin expression through E2F1 downregulation. | Prevention of neuronal damage. | nih.govfrontiersin.org |
| Primary Cortical Neurons | In vitro culture | Reduced E2F1 protein expression. | Regulation of E2F1 is independent of ERK1/2 activation. | researchgate.net |
Other Molecular and Enzymatic Interactions
bpV(pic) is known for its insulin-mimetic properties, which are attributed to its ability to activate the insulin (B600854) receptor kinase (IRK). caymanchem.comnih.govmerckmillipore.comsigmaaldrich.com This activation has been observed in cultured hepatoma cells. caymanchem.commerckmillipore.com By activating IRK, bpV(pic) can stimulate downstream signaling pathways that are typically initiated by insulin, such as lipogenesis in adipocytes. caymanchem.commedchemexpress.com Furthermore, bpV(pic) can inhibit the dephosphorylation of autophosphorylated insulin receptors in rat liver endosomes, thereby prolonging the insulin signal. caymanchem.commedchemexpress.com In rat diaphragm, bpV(pic) has been shown to augment insulin receptor kinase activity. nih.gov
Modulation of Autophagosome Formation and Caspase-3 Activity
The compound bpV(pic) has demonstrated significant effects on the cellular processes of autophagy and apoptosis, primarily through its influence on autophagosome formation and the activity of caspase-3.
Autophagosome Formation:
Autophagy is a catabolic process involving the formation of double-membraned vesicles called autophagosomes, which engulf cellular components for degradation. Research indicates that bpV(pic) can modulate this process. In a rat model of cervical spinal cord injury, treatment with bpV(pic) led to a reduction in neuronal autophagosome aggregation. nih.govplos.org Vehicle-treated rats showed dense intracellular clustering of LC3-positive autophagosomes in neurons, a key marker of autophagy, whereas bpV(pic) treatment promoted a decrease in this clustering. nih.govplos.org This suggests that bpV(pic) can interfere with the autophagic process, potentially by reducing the formation or accumulation of autophagosomes under traumatic conditions. nih.gov The reduction in autophagosome aggregation by bpV(pic) is considered a neuroprotective effect. nih.gov
Caspase-3 Activity:
Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for cleaving various cellular substrates and leading to programmed cell death. Multiple studies have shown that bpV(pic) can attenuate caspase-3 activity, thereby exerting anti-apoptotic effects.
In a model of spinal cord injury (SCI), bpV(pic) treatment significantly reduced the injury-induced increase in caspase-3 activity. nih.gov Specifically, SCI led to a 67.1% increase in caspase-3 activity, which was significantly lowered by 27.3% with bpV(pic) administration. nih.gov Similarly, in a rat model of experimental retinal detachment, bpV(pic) treatment decreased the expression of cleaved caspase-3. arvojournals.org This anti-apoptotic effect was also observed in studies of myocardial ischemia-reperfusion injury, where the bpV compound BpV(HOpic) repressed caspase-3 activity. physiology.org Furthermore, in cultured neural stem cells, bpV(pic) decreased the levels of apoptosis-related proteins, including caspase-3. rsc.org
However, the effect of bpV(pic) on caspase-3 can be context-dependent. In a study on cisplatin-induced acute kidney injury, inhibition of PTEN by bpV(pic) paradoxically led to a significant increase in the levels of cleaved caspase-3 in kidney tubular epithelial cells compared to vehicle-treated mice. oncotarget.com
Table 1: Effect of bpV(pic) on Caspase-3 Activity in Different Models
| Model | Effect of bpV(pic) on Caspase-3 Activity | Reference |
|---|---|---|
| Spinal Cord Injury (rat) | Decreased | nih.gov |
| Retinal Detachment (rat) | Decreased | arvojournals.org |
| Myocardial Ischemia/Reperfusion | Decreased | physiology.org |
| Neural Stem Cells (in vitro) | Decreased | rsc.org |
| Cisplatin-Induced Acute Kidney Injury (mouse) | Increased | oncotarget.com |
Effects on Glucose-6-Phosphatase (G6Pase) Activity
The compound bpV(pic) is a potent inhibitor of the enzyme glucose-6-phosphatase (G6Pase). nih.gov G6Pase is a key enzyme in glucose homeostasis, catalyzing the final step of gluconeogenesis and glycogenolysis by hydrolyzing glucose-6-phosphate to free glucose. wikipedia.org
A study characterizing the direct inhibitory action of peroxyvanadium compounds found that bpV(pic) acted as a potent competitive inhibitor of G6Pase. nih.gov The inhibition constants (Ki) for bpV(pic) were determined to be 0.42 µM for intact pig liver microsomes and 0.21 µM for detergent-disrupted microsomes. nih.gov These values indicate a high affinity of bpV(pic) for the enzyme, significantly more potent than the inorganic compound ortho-vanadate, which had Ki values of 20.3 µM and 20.0 µM, respectively. nih.gov
The inhibitory effect of bpV compounds on G6Pase suggests that the blood-glucose-lowering effects observed in diabetic animal models may be, at least in part, attributable to the direct inhibition of this enzyme, rather than solely through the inhibition of protein tyrosine phosphatases involved in insulin signaling. nih.gov
Table 2: Inhibitory Potency of bpV(pic) on Glucose-6-Phosphatase
| Compound | Ki (intact microsomes) | Ki (disrupted microsomes) | Reference |
|---|---|---|---|
| bpV(pic) | 0.42 µM | 0.21 µM | nih.gov |
| ortho-vanadate | 20.3 µM | 20.0 µM | nih.gov |
Regulation of GABA_A Receptor Subunits
The compound bpV(pic) has been shown to modulate the function and surface expression of GABA_A (gamma-aminobutyric acid type A) receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system.
Research has demonstrated that bpV(pic) can prevent the reduction of surface GABA_A receptors under ischemic conditions. In a study using cultured rat hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemia, treatment with bpV(pic) prevented the OGD-induced decrease in the surface expression of the γ2 subunit of the GABA_A receptor. ahajournals.orgahajournals.org While OGD caused a significant reduction in surface γ2 subunits, bpV(pic) treatment not only counteracted this effect but also increased the surface expression of these subunits on its own. ahajournals.orgahajournals.org Importantly, the total cellular expression of the γ2 subunit was not altered by either OGD or bpV(pic) treatment, indicating that the effect is on the trafficking or membrane insertion of the receptors rather than their synthesis. ahajournals.orgahajournals.org
However, one study reported that a 20-minute treatment with 200 nM bpV(pic) produced a significant decrease in the surface expression of GABA_A receptor-γ2 subunits in rat cortical cells under non-pathological conditions. scholaris.ca
Table 3: Effects of bpV(pic) on GABA_A Receptor γ2 Subunit Expression
| Experimental Model | Condition | Effect of bpV(pic) on Surface γ2 Subunits | Reference |
|---|---|---|---|
| Rat Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Prevents OGD-induced decrease | ahajournals.orgahajournals.org |
| Rat Hippocampal Neurons | Basal | Increased expression | ahajournals.orgahajournals.org |
| Rat Cortical Cells | Basal | Decreased expression | scholaris.ca |
| FMRP-overexpressing Neurons | Basal | Increased GABA_A receptor currents | nih.gove-century.us |
Influence on Tau Phosphorylation
The protein Tau is a microtubule-associated protein that can become hyperphosphorylated and aggregate into neurofibrillary tangles, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The influence of bpV(pic) on Tau phosphorylation has been investigated in various models.
In SH-SY5Y human neuroblastoma cells, bpV(pic) treatment was found to inhibit okadaic acid-induced tau phosphorylation. mdpi.com Similarly, in a postnatal isoflurane-exposure rat model, administration of bpV(pic) led to an attenuation of tau phosphorylation, which was associated with improved learning and memory performance. mdpi.com
Conversely, a study involving chronic treatment of rTg4510 mice, a model for tauopathy, with bpV(pic) over a five-month period found no significant changes in either the total levels of Tau or its phosphorylation at several pathological epitopes (Y18, S404, S205/T205, and T231). nih.govresearchgate.net This suggests that under these chronic conditions, the pathological phosphorylation of Tau may occur upstream of PTEN, the primary target of bpV(pic). nih.govresearchgate.net
Table 4: Research Findings on bpV(pic) and Tau Phosphorylation
| Model System | Inducer of Tau Phosphorylation | Effect of bpV(pic) | Reference |
|---|---|---|---|
| SH-SY5Y Human Neuroblastoma Cells | Okadaic Acid | Inhibition of phosphorylation | mdpi.com |
| Postnatal Isoflurane-Exposure Rat Model | Isoflurane | Attenuation of phosphorylation | mdpi.com |
| rTg4510 Tauopathy Mouse Model | Endogenous (transgenic) | No significant change in phosphorylation | nih.govresearchgate.net |
Preclinical Investigation of Bpv Pic in Biological Models
Neuroprotective and Neuroregenerative Applications in Animal Models
The bisperoxovanadium compound, bpV(pic), has been the subject of extensive preclinical investigation across a range of animal models to evaluate its potential therapeutic applications in neurological and tissue damage scenarios. These studies have primarily focused on its neuroprotective and neuroregenerative properties.
Spinal Cord Injury (SCI) Models: Neuronal Survival, Axonal Regeneration, and Functional Recovery
In animal models of spinal cord injury (SCI), bpV(pic) has demonstrated significant promise in promoting neuronal survival, axonal regeneration, and functional recovery. plos.orgnih.gov Treatment with bpV(pic) has been shown to reduce lesion and cavity volume while increasing the amount of spared tissue. plos.org A key finding is the preservation of motor neurons in the ventral horn of the spinal cord following injury. plos.org Specifically, bpV(pic) treatment has been associated with a reduction in motor neuron death, which contributes to the observed neuroprotective effects. plos.org
The mechanisms underlying these benefits are linked to the modulation of critical signaling pathways. Studies have shown that bpV(pic) can activate the PI3K/Akt/mTOR pathway, which is known to be crucial for cell survival and growth. nih.govmdpi.com By inhibiting the phosphatase and tensin homolog (PTEN), bpV(pic) enhances the phosphorylation of Akt and downstream targets like the mammalian target of rapamycin (B549165) (mTOR), thereby promoting neuronal survival and axonal regeneration. nih.govmdpi.com Furthermore, bpV(pic) has been found to promote autophagy through the activation of ERK1/2 signaling, which helps in clearing damaged cellular components and reducing apoptosis, ultimately leading to decreased neuronal loss. nih.govdovepress.com
Functionally, these cellular and molecular changes translate to improved locomotor outcomes in SCI rats. nih.govdovepress.com The combination of bpV(pic) with other therapeutic strategies, such as acellular spinal cord scaffolds, has been shown to further enhance functional recovery. dovepress.com These scaffolds can be seeded with mesenchymal stem cells to bridge the spinal cord cavity, and when combined with bpV(pic), they promote long-distance axonal regeneration and improved functional outcomes. dovepress.com
Interactive Table: Effects of bpV(pic) in Spinal Cord Injury Models
| Model | Key Findings | Mechanism of Action | Functional Outcome | References |
|---|---|---|---|---|
| Rat SCI Model | Reduced lesion and cavity volume, increased spared tissue, decreased motor neuron death. | Enhanced Akt/mTOR signaling, reduced autophagy. | Improved skilled forelimb function. | plos.org |
| Rat SCI Model | Promoted neurofunctional recovery, enhanced autophagy, inhibited apoptosis. | Activation of ERK1/2 signaling. | Improved locomotor scores. | nih.govdovepress.com |
| Rat SCI Model with Acellular Spinal Cord (ASC) Scaffold | Enhanced neuroprotective effect, promoted long-distance axonal regeneration. | Combined effect of bpV(pic) and ASC scaffold. | Enhanced functional recovery. | dovepress.com |
| In vitro Spinal Neuron Injury Model | Reduced cell death. | Upregulated Akt and ribosomal protein S6 (pS6) activity. | Not Applicable | nih.gov |
Traumatic Brain Injury (TBI) and Stroke Models: Neuronal Protection and Attenuation of Cerebral Injury
In preclinical models of traumatic brain injury (TBI) and stroke, bpV(pic) has been shown to exert significant neuroprotective effects, leading to the attenuation of cerebral injury. nih.govplos.org Following TBI, the expression of PTEN is upregulated; treatment with bpV(pic) counteracts this by increasing the phosphorylation of Akt, a downstream target of PTEN. plos.org This modulation of the PTEN/Akt pathway is associated with a reduction in neuronal apoptosis and a decrease in blood-brain barrier (BBB) permeability. plos.org Consequently, bpV(pic) treatment has been shown to improve neurological function recovery in the early stages after TBI. plos.org
Similarly, in models of focal cerebral ischemia-reperfusion injury, a common model for stroke, bpV(pic) confers neuroprotection. nih.govnih.gov The compound has been observed to protect against oxygen-glucose deprivation-induced neuronal death and promote functional recovery in stroke animals. nih.govnih.gov This neuroprotective effect is mediated through both the inhibition of PTEN and the activation of the ERK1/2 signaling pathway. nih.govnih.gov Interestingly, the activation of ERK1/2 by bpV(pic) appears to be at least partially independent of PTEN inhibition, suggesting a dual mechanism of action. nih.gov
Studies have demonstrated that following cerebral ischemia-reperfusion injury, the phosphorylation levels of both Akt and ERK1/2 are downregulated. nih.gov The administration of bpV(pic) after the injury not only increases the level of phosphorylated Akt but also the level of phosphorylated ERK1/2, contributing to its neuroprotective capacity. nih.gov
Interactive Table: Neuroprotective Effects of bpV(pic) in TBI and Stroke Models
| Model | Key Findings | Mechanism of Action | Outcome | References |
|---|---|---|---|---|
| Rat Traumatic Brain Injury (FPI) | Decreased BBB permeability, reduced neuronal apoptosis. | Inhibition of PTEN, upregulation of p-Akt. | Improved neurological function recovery. | plos.org |
| Rat Focal Cerebral Ischemia-Reperfusion | Increased levels of p-AKT and p-ERK 1/2. | PTEN inhibition and ERK 1/2 activation. | Protects against neuronal death and promotes functional recovery. | nih.govnih.gov |
| In vitro Oxygen-Glucose Deprivation (OGD) | Protected against OGD-induced neuronal death. | Activation of both AKT and ERK 1/2. | Increased neuronal survival. | nih.govscholaris.ca |
Ischemia/Reperfusion Injury (Cerebral, Renal): Role of ERK1/2 Mediation and Inflammatory Modulation
The protective effects of bpV(pic) extend to ischemia/reperfusion (I/R) injury in both the brain and the kidneys, with the ERK1/2 signaling pathway playing a significant role. In cerebral I/R injury, bpV(pic) has been shown to activate ERK1/2, which is known to mediate neuronal plasticity, migration, and survival. nih.gov Upregulation of ERK1/2 signaling activity has a positive neuroprotective effect in ischemia stroke models, both in vivo and in vitro. nih.gov The administration of bpV(pic) after cerebral I/R injury leads to an increase in the phosphorylation of ERK1/2, contributing to the protection against neuronal death and the promotion of functional recovery. nih.gov
In the context of renal I/R injury, the role of PTEN inhibition appears to be more complex. One study indicated that inhibiting PTEN activity with bpV(pic) actually aggravated renal damage and increased cell apoptosis in a cisplatin-induced acute kidney injury model, suggesting that the effects of PTEN inhibition can be organ- and context-dependent. nih.gov However, another study on post-renal fibrosis following I/R-induced acute kidney injury found that inhibiting PTEN activity with bpV(pic) increased the expression of pro-inflammatory cytokines and exacerbated fibrosis, suggesting a detrimental role in this specific context. karger.com These findings highlight the need for further research to fully understand the tissue-specific effects of bpV(pic).
Interactive Table: bpV(pic) in Ischemia/Reperfusion Injury Models
| Model | Organ | Key Findings | Mechanism of Action | References |
|---|---|---|---|---|
| Rat Focal Cerebral Ischemia-Reperfusion | Brain | Neuroprotection, functional recovery. | ERK1/2 activation, PTEN inhibition. | nih.gov |
| Mouse Cisplatin-Induced Acute Kidney Injury | Kidney | Exacerbated renal damage, increased apoptosis. | PTEN inhibition. | nih.gov |
| Mouse Ischemia Reperfusion-Induced AKI | Kidney | Increased post-renal fibrosis and inflammation. | PTEN inhibition, up-regulation of PI3K/Akt pathway. | karger.com |
Retinal Detachment Models: Attenuation of Photoreceptor Apoptosis
In experimental models of retinal detachment (RD), bpV(pic) has been shown to effectively attenuate photoreceptor apoptosis. arvojournals.orgnih.gov Following RD, the expression of PTEN increases, and it becomes highly expressed in the outer nuclear layer (ONL), where photoreceptor apoptosis primarily occurs. arvojournals.org Subretinal injection of bpV(pic) after RD has been found to significantly reduce the number of apoptotic photoreceptors and preserve the thickness of the ONL. arvojournals.orgresearchgate.net
The protective mechanism involves the reactivation of the PI3K/Akt signaling pathway. nih.govresearchgate.net By inhibiting PTEN, bpV(pic) leads to the upregulation of phosphorylated Akt (p-Akt) and phosphoinositide-dependent kinase 1 (p-PDK1). arvojournals.orgresearchgate.net This, in turn, influences downstream anti-apoptotic proteins. Treatment with bpV(pic) increases the levels of phosphorylated Bad (p-BAD) and Bcl-2, while decreasing the expression of cytosolic cytochrome c and cleaved caspase-3, ultimately suppressing the mitochondrial pathway of apoptosis. arvojournals.orgresearchgate.net
Interactive Table: Effects of bpV(pic) in Retinal Detachment Models
| Model | Key Findings | Mechanism of Action | Outcome | References |
|---|---|---|---|---|
| Rat Retinal Detachment Model | Reduced photoreceptor apoptosis, preserved ONL thickness. | Inhibition of PTEN, reactivation of PI3K/Akt pathway. | Neuroprotection of photoreceptors. | arvojournals.orgnih.govresearchgate.net |
| Rat Retinal Detachment Model | Increased p-Akt, p-PDK1, p-BAD, and Bcl-2 levels; decreased cytosolic cytochrome c and cleaved caspase-3. | Suppression of the mitochondrial apoptosis pathway. | Attenuation of photoreceptor apoptosis. | arvojournals.orgresearchgate.net |
Amelioration of Neurodegenerative-like Pathologies in Animal Models (e.g., ALS, AD)
Preclinical studies suggest that bpV(pic) may have therapeutic potential in ameliorating pathologies associated with neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). In a mouse model of ALS (mSOD1 G93A), treatment with bpV(pic) was found to spare motor neurons. researchgate.net This neuroprotective effect was observed both in vivo, where it enhanced the number of motor neurons in the spinal cord, and in vitro, where it improved the viability of motor neuron cells expressing the mutant SOD1 gene. researchgate.net The proposed mechanism involves the inhibition of PTEN and subsequent activation of Akt signaling. researchgate.net
In the context of AD, research has focused on the neuroprotective effects of bpV(pic) against amyloid-β (Aβ) peptide-induced toxicity. nih.gov In a human neuroblastoma cell line (SH-SY5Y), bpV(pic) was shown to protect against Aβ-induced oxidative stress and neurotoxicity. nih.gov It reversed the reduction in cell viability, decreased the release of lactate (B86563) dehydrogenase (LDH), and lowered intracellular reactive oxygen species (ROS) levels. nih.gov Furthermore, bpV(pic) suppressed mitochondria-dependent apoptotic signaling triggered by Aβ, suggesting its potential to counteract key pathological processes in AD. nih.gov
Interactive Table: bpV(pic) in Neurodegenerative Disease Models
| Disease Model | Animal/Cell Model | Key Findings | Proposed Mechanism | References |
|---|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | mSOD1 G93A mice and motor neuron cells | Spared motor neurons, enhanced cell viability. | PTEN inhibition and Akt activation. | researchgate.net |
| Alzheimer's Disease (AD) | Human neuroblastoma (SH-SY5Y) cells | Protection against Aβ-induced oxidative stress and neurotoxicity, suppression of apoptosis. | Reversal of oxidative stress markers, suppression of mitochondria-dependent apoptosis. | nih.gov |
Tissue Repair and Regeneration Studies
The application of bpV(pic) has also been explored in the context of tissue repair and regeneration beyond the nervous system. As detailed in the renal ischemia/reperfusion section, the effects of bpV(pic) can be tissue-specific. While it shows promise in neuronal protection, its role in other tissues like the kidney under certain pathological conditions may be detrimental, leading to increased fibrosis and inflammation. nih.govkarger.com These findings underscore the importance of thoroughly investigating the compound's effects in various biological models to understand its full therapeutic potential and limitations.
Wound Healing in Lung Epithelial Cells
In vitro studies using human lung epithelial cells have demonstrated that inhibiting PTEN with bpV(pic) can significantly accelerate wound closure. nih.gov This effect is primarily attributed to enhanced cell migration rather than an increase in cell proliferation. nih.gov In experimental monolayer wound models, bpV(pic) and the related compound bpV(phen) were shown to increase both the rate of wound closure and the number of cells migrating into the wounded area by nearly twofold. nih.gov Treatment with bpV compounds led to a significant increase in phosphorylated Akt, indicating an elevation in PI3K signaling, which is a key pathway in cell migration. nih.gov Dose-dependent responses were noted in both primary human airway epithelial cells and a transformed lung epithelial cell line. nih.gov Further investigation confirmed that the accelerated wound closure is a direct result of increased cell migration, which was observed as early as two hours after treatment and sustained for at least 24 hours. nih.gov
Table 1: Effects of bpV(pic) on Lung Epithelial Cell Wound Healing
| Model System | Observed Effect | Proposed Mechanism | Citation |
|---|---|---|---|
| Human Lung/Airway Epithelia (in vitro) | Accelerated wound closure | Enhanced cell migration | nih.gov |
| Human Lung/Airway Epithelia (in vitro) | Increased number of migrating cells | Upregulation of PI3K/Akt signaling | nih.gov |
Promotion of Myoblast Migration and Differentiation
The role of bpV compounds in muscle regeneration has been investigated using myoblast cell lines. Studies using the related compound bpV(Hopic) on C2C12 myoblasts showed that it is capable of enhancing cell migration, a critical step in skeletal muscle repair. researchgate.netresearchgate.net Treatment with 1 μM bpV(Hopic) increased the migration of C2C12 myoblasts by approximately 40% in a wound healing model without significantly impairing their subsequent differentiation and fusion into myotubes. researchgate.net This enhanced migration was associated with the activation of the PI3K/AKT and MAPK/ERK signaling pathways. researchgate.netselleckchem.com The velocity of the migrating myoblasts was also noted to be higher following treatment. researchgate.net However, it has been observed that higher concentrations of bpV compounds may suppress myogenic differentiation. researchgate.net
Table 2: Effects of bpV Compounds on Myoblasts
| Compound | Cell Line | Key Finding | Associated Pathways | Citation |
|---|---|---|---|---|
| bpV(Hopic) | C2C12 Myoblasts | Enhanced cell migration (~40%) | PI3K/AKT, MAPK/ERK | researchgate.net |
| bpV(Hopic) | C2C12 Myoblasts | Increased migration velocity | Not specified | researchgate.net |
Regulation of Osteogenic and Adipogenic Differentiation in Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)
Bone marrow-derived mesenchymal stem cells (BM-MSCs) can differentiate into multiple cell types, including osteoblasts (bone cells) and adipocytes (fat cells), a balance crucial for bone homeostasis. mdpi.com The differentiation fate of BM-MSCs is regulated by key transcription factors such as RUNX2 for osteogenesis and PPAR-γ for adipogenesis. peerj.com The role of PTEN inhibition by compounds like bpV(pic) in this process is complex. Some studies suggest that inhibiting PTEN can promote an adipogenic response by increasing the expression of markers like PPARγ. researchgate.net Conversely, other research indicates that PTEN inhibition is linked to increased osteoblast activity and bone mineral density, suggesting a promotion of osteogenesis. researchgate.net Adiponectin, a hormone that can promote osteogenic differentiation of human bone marrow MSCs, appears to exert this effect partially by inhibiting PTEN expression. researchgate.net This suggests that environmental and molecular context is critical in determining the ultimate effect of PTEN inhibition on BMSC differentiation.
Table 3: Regulation of BMSC Differentiation by PTEN Inhibition
| Process | Effect of PTEN Inhibition | Key Transcription Factors | Citation |
|---|---|---|---|
| Adipogenesis | May be promoted via increased PPARγ expression | PPAR-γ | peerj.comresearchgate.net |
Promotion of Neural Stem Cell (NSC) Proliferation and Neuronal Differentiation
In the context of the central nervous system, bpV(pic) has been shown to promote both the proliferation of neural stem cells (NSCs) and their differentiation into neurons. nih.govresearchgate.net As a specific PTEN inhibitor, bpV(pic) intervention significantly increases the number of rat NSCs and enhances the percentage of these cells that differentiate into neurons. nih.govresearchgate.net This process is mediated through the PI3K/Akt/mTOR signaling pathway. mdpi.comspandidos-publications.com Treatment with bpV(pic) was found to increase the expression of both PTEN and mTOR. nih.govresearchgate.net Notably, while promoting differentiation towards a neuronal lineage, bpV(pic) was also observed to inhibit the differentiation of NSCs into glial cells. nih.gov These findings suggest a role for PTEN inhibition in directing the fate of neural stem cells toward a neuronal lineage, which could be relevant for neural regeneration. spandidos-publications.com
Table 4: Effects of bpV(pic) on Neural Stem Cells
| Biological Process | Observed Effect in NSCs | Underlying Mechanism | Citation |
|---|---|---|---|
| Proliferation | Significant increase in NSC numbers | Inhibition of PTEN; Activation of PI3K/Akt/mTOR pathway | nih.govresearchgate.netmdpi.com |
| Differentiation | Increased differentiation into neurons | Inhibition of PTEN; Increased mTOR expression | nih.govresearchgate.net |
Immunomodulatory and Anti-inflammatory Effects in Preclinical Settings
Beyond its role in tissue regeneration, bpV(pic) exhibits significant immunomodulatory and anti-inflammatory properties, which have been observed in various preclinical models of disease and injury.
Modulation of Leishmaniasis Progression through Nitric Oxide Synthase (iNOS) Activity
Preclinical studies have identified that bpV(pic) and the related compound bpV(phen) can control the progression of leishmaniasis, an infectious disease caused by Leishmania parasites. nih.govnih.gov The protective mechanism is dependent on the modulation of nitric oxide (NO). nih.gov Injection of bpV(pic) was observed to rapidly and transiently induce the expression of inducible nitric oxide synthase (iNOS) in the livers of mice, leading to enhanced levels of circulating nitrates. nih.gov The production of NO by iNOS is a critical microbicidal action against the parasite. annals-parasitology.eu The essential role of NO in this protective effect was confirmed when the administration of an iNOS inhibitor completely reversed the bpV(pic)-mediated control of the infection. nih.gov This indicates that bpV(pic) exerts its anti-leishmanial effect by augmenting the host's innate immune response through the iNOS/NO pathway. nih.govresearchgate.net
Table 5: bpV(pic) in Leishmaniasis Model
| Model | Effect of bpV(pic) | Mechanism of Action | Citation |
|---|---|---|---|
| Murine Leishmaniasis | Controlled progression of infection | Induction of iNOS expression | nih.gov |
Influence on Infiltration of Immune Cells (e.g., Neutrophils, Macrophages) in Injury Models
The effect of bpV(pic) on the infiltration of immune cells appears to be context-dependent. In a murine model of renal ischemia-reperfusion injury, the inhibition of PTEN by a bpV compound was found to expand the infiltration of neutrophils and macrophages into the injured kidney tissue. selleckchem.com Similarly, in a model of cisplatin-induced acute kidney injury, treatment with bpV(pic) exacerbated renal damage and was associated with an increase in inflammatory cytokines. oncotarget.com In an air pouch model, the related compound bpV(phen) was also shown to strongly modulate the recruitment of neutrophils. nih.gov However, in a rat model of sepsis-induced acute lung injury, bpV treatment was shown to have a protective effect, significantly decreasing the total count of immune cells, including neutrophils and macrophages, in the bronchoalveolar lavage fluid and reducing pulmonary edema. portlandpress.com These contrasting findings suggest that the influence of bpV(pic) on immune cell infiltration varies significantly depending on the specific injury model and organ system being studied.
Table 6: Compound Names Mentioned
| Compound Name |
|---|
| bpV(pic) |
| bpV(phen) |
| bpV(Hopic) |
| Akt |
| PI3K |
| MAPK/ERK |
| mTOR |
| RUNX2 |
| PPAR-γ |
| Nitric Oxide |
Effects on Cytokine Gene Expression (e.g., IL-12, IL-10, IL-2, IFN-γ)
The compound bpV(pic) has been shown to influence the expression of various cytokine genes, which are crucial mediators of the immune response. In Jurkat T-cells, a human leukemic T-cell line, bpV(pic) has been demonstrated to modulate the activity of promoters for cytokine genes, including Interleukin-2 (IL-2). ashpublications.orgresearchgate.net
Specifically, studies have shown that while bpV(pic) alone may not be sufficient to activate the IL-2 promoter, its combination with other agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) can lead to a significant induction of IL-2 promoter-dependent luciferase activity. ashpublications.org The kinetics of this induction were observed to be similar to that of the combination of phytohemagglutinin (PHA) and PMA. ashpublications.org Furthermore, this activation of the IL-2 promoter by bpV(pic) and PMA was found to be sensitive to the immunosuppressant drug FK506. ashpublications.org
In stably transfected Jurkat cells, the addition of bpV(pic) to anti-CD3 or anti-CD28 antibodies, which stimulate T-cell receptors, resulted in a strong stimulation of IL-2 promoter-driven luciferase activity. ashpublications.org This suggests a synergistic effect of bpV(pic) with T-cell receptor signaling pathways in regulating IL-2 gene expression. The production of IL-2 protein in the supernatant of these cells was also found to be consistent with the observed IL-2 promoter activity. ashpublications.org
While direct studies on the effect of bpV(pic) on the gene expression of IL-12, IL-10, and IFN-γ are less extensively detailed in the provided context, the regulation of these cytokines is known to be interconnected. IL-12 is a primary inducer of IFN-γ production, and both are key in the development of T helper 1 (Th1) responses. nih.gov Conversely, IL-10 often acts as a down-regulator of IFN-γ production. nih.gov The ability of bpV(pic) to influence T-cell activation and IL-2 production suggests a potential for indirect effects on the expression of these other critical cytokines.
Metabolic Pathway Modulation in Preclinical Models
The chemical compound bpV(pic) has demonstrated significant effects on metabolic pathways in various preclinical models, particularly in the regulation of glucose metabolism and the process of adipogenesis.
The compound bpV(pic) is recognized for its potent insulin-mimetic properties, primarily through its function as a protein tyrosine phosphatase (PTP) inhibitor. researchgate.net PTPs are enzymes that dephosphorylate proteins, and their inhibition by bpV(pic) leads to the sustained phosphorylation and activation of key signaling molecules in the insulin (B600854) pathway. researchgate.netnih.gov
One of the primary molecular targets of bpV(pic) is the insulin receptor (IR). researchgate.netnih.gov By inhibiting PTPs, bpV(pic) prevents the dephosphorylation of the IR, leading to its prolonged activation and mimicking the effects of insulin. nih.govnih.gov This sustained activation of the IR kinase initiates a downstream signaling cascade that is crucial for glucose metabolism. researchgate.netnih.gov
A key signaling pathway activated by the IR is the PI3K/AKT pathway. nih.govnih.gov The phosphatase and tensin homolog (PTEN), a tumor suppressor, negatively regulates this pathway. nih.govresearchgate.net BpV(pic) has been identified as a potent inhibitor of PTEN. researchgate.netsigmaaldrich.com By inhibiting PTEN, bpV(pic) leads to increased levels of phosphorylated AKT (p-AKT), a central node in the insulin signaling cascade. nih.govnih.gov This activation of AKT is a critical mechanism underlying the insulin-mimetic effects of bpV(pic). nih.gov
In animal models, the administration of bpV(pic) has been shown to lower plasma glucose levels. researchgate.netnih.gov This hypoglycemic effect is attributed to its action on both the liver and skeletal muscle. researchgate.netnih.gov In skeletal muscle, bpV(pic) stimulates the incorporation of glucose into glycogen, a process that is dose-dependent and synergistic with insulin. nih.gov This effect is a direct consequence of the activation of the insulin signaling pathway within the muscle tissue. nih.gov
| Molecular Target | Effect of bpV(pic) | Consequence for Glucose Metabolism |
| Protein Tyrosine Phosphatases (PTPs) | Inhibition | Sustained phosphorylation and activation of insulin signaling components. researchgate.netnih.gov |
| Insulin Receptor (IR) | Prolonged activation | Mimics the effect of insulin, initiating downstream signaling. nih.govnih.gov |
| PTEN | Inhibition | Increased activation of the PI3K/AKT pathway. nih.govnih.govresearchgate.net |
| Glucose-6-Phosphatase (G6Pase) | Inhibition | Reduced hepatic glucose production. scbt.com |
Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. wikipedia.org This process is tightly regulated by a complex network of transcription factors and signaling pathways. wikipedia.orgmdpi.com
The insulin signaling pathway, which is enhanced by bpV(pic), plays a crucial role in promoting adipogenesis. Insulin and insulin-like growth factor 1 (IGF-1) are known inducers of preadipocyte differentiation. mdpi.com By mimicking the effects of insulin, bpV(pic) can contribute to the stimulation of this process. researchgate.net
The differentiation of preadipocytes into adipocytes involves a series of morphological changes and the activation of specific genes. wikipedia.orgmdpi.com Key transcription factors that act as master regulators of adipogenesis include peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). wikipedia.orgmdpi.com The activation of the PI3K/AKT pathway, which is stimulated by bpV(pic) through PTEN inhibition, is known to be involved in the induction of these adipogenic transcription factors. researchgate.net
While direct studies detailing the specific effects of bpV(pic) on the expression of PPARγ and C/EBPs are not extensively covered in the provided context, its known role as an insulin-mimetic and an activator of the PI3K/AKT pathway strongly suggests its potential to promote adipogenesis. researchgate.net The process of adipogenesis is critical for the proper storage of excess energy as triglycerides within adipocytes. wikipedia.org
| Process | Key Regulators | Potential Role of bpV(pic) |
| Adipogenesis | PPARγ, C/EBPs, Insulin/IGF-1 signaling | Stimulation of differentiation through insulin-mimetic effects and activation of the PI3K/AKT pathway. researchgate.netresearchgate.net |
Advanced Methodological Approaches in Bpv Pic Research
In Vivo Animal Models for Preclinical Efficacy and Mechanism Studies
Animal models are indispensable for evaluating the preclinical efficacy and in vivo mechanisms of action of bpV(pic) in complex physiological and pathological settings. neurosci.cn
Rodent models of CNS trauma are crucial for understanding the potential of bpV(pic) to treat conditions like spinal cord injury and stroke. schmitzmine.eu
Hemicontusion Spinal Cord Injury (SCI): In a cervical hemicontusive SCI model in rats, administration of bpV(pic) significantly reduced lesion and cavitation volume and improved functional recovery. researchgate.net The study also showed that bpV(pic) increased the number of surviving ventral horn neurons caudal to the injury site. researchgate.net Mechanistically, bpV(pic) was found to increase the activity of Akt and Erk post-SCI, consistent with its in vitro effects. nih.gov
Middle Cerebral Artery Occlusion (MCAO): The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke. criver.com Research has demonstrated that bpV(pic) confers neuroprotection in MCAO models. researchgate.net The compound's therapeutic effect is attributed to its ability to inhibit PTEN, thereby enhancing the phosphorylation of Akt and ERK1/2, which leads to improved neuronal survival and functional recovery. researchgate.net
Intracerebral Hemorrhage (ICH): ICH models, typically created by injecting collagenase or autologous blood into the brain, are used to study the pathophysiology of hemorrhagic stroke. nih.gov While specific studies using bpV(pic) in ICH models were not detailed in the provided search results, the known neuroprotective and anti-inflammatory effects of PTEN inhibition suggest its potential relevance in this context.
Table 3: Findings from bpV(pic) Research in Rodent CNS Trauma Models
| Model | Key Findings |
|---|---|
| Hemicontusion SCI | Reduced lesion and cavitation; Improved functional recovery; Increased ventral horn neuron survival. researchgate.net |
The therapeutic potential of bpV(pic) is also being explored in models of injury and disease affecting other organs.
Renal Ischemia/Reperfusion (I/R): Animal models of renal I/R are used to study acute kidney injury. nih.govnih.gov These models, often involving temporary clamping of the renal artery, are critical for investigating therapies that can mitigate tissue damage and promote regeneration. nih.gov The role of the PTEN/Akt pathway in renal cell survival makes bpV(pic) a candidate for investigation in this model.
Retinal Detachment: Animal models of retinal detachment are used to study photoreceptor cell death and potential neuroprotective strategies. The retina is part of the central nervous system, and mechanisms of neuronal cell death are conserved. Given the neuroprotective effects of bpV(pic) observed in the brain and spinal cord, its application in models of retinal detachment is a logical extension of this research.
Avascular Necrosis of the Femoral Head (ANFH): In a rat model of early-stage ANFH induced by alcohol, a scaffold incorporating bpV(pic) was shown to promote repair. researchgate.net This suggests that by inhibiting PTEN and promoting cell survival and angiogenic pathways, bpV(pic) may help in the treatment of this debilitating bone disease. researchgate.net
Models of Infectious and Inflammatory Diseases (e.g., Murine Leishmaniasis)
In the study of infectious diseases, bpV(pic) has been investigated using murine models of leishmaniasis. Research indicates that bpV(pic) and a related compound, bpV(phen), can control the progression of leishmaniasis in susceptible mouse strains like BALB/c. nih.govcore.ac.uk The protective mechanism is primarily dependent on the modulation of nitric oxide (NO). nih.gov
Key findings from these models demonstrate that bpV compounds can induce the expression of inducible nitric oxide synthase (iNOS) and increase circulating nitrate (B79036) levels. nih.gov The essential role of NO was confirmed when the protective effects of bpV(pic) were reversed by the administration of an iNOS inhibitor. nih.gov Furthermore, studies using an air pouch model revealed that these compounds can modulate the secretion of pro-inflammatory molecules and the recruitment of neutrophils in response to Leishmania major infection. nih.gov The research also points to an induction of a Th1-type cytokine response in the spleens of treated animals, which is associated with resistance to the parasite. nih.govbrieflands.com
These murine models are crucial for understanding the immunomodulatory effects of bpV(pic) and its potential as a therapeutic agent against intracellular pathogens. brieflands.comfrontiersin.org
Genetically Modified Animal Models
To investigate the specific molecular targets of bpV(pic), researchers utilize genetically modified animal models. These models allow for the study of the compound's effects in the context of specific genetic deletions or mutations that are relevant to human diseases.
PTEN-deleted mice: The Phosphatase and Tensin Homolog (PTEN) is a primary target of bpV(pic). researchgate.netplos.org Mouse models with a conditional deletion of the Pten gene are used to study the downstream effects of PTEN inhibition. plos.orgnih.gov For instance, in models of temporal lobe epilepsy, pharmacological inhibition of PTEN by bpV(pic) was shown to rescue neuronal death and reduce reactive astrogliosis in the hippocampus. plos.org Studies in PTEN-deleted mice help to confirm that the effects of bpV(pic) are indeed mediated through the PTEN/PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and neuroprotection. plos.orgresearchgate.netnih.gov
mSOD1 G93A ALS mice: This transgenic mouse model expresses a mutant form of human superoxide (B77818) dismutase 1 (SOD1 G93A) and is a widely used model for amyotrophic lateral sclerosis (ALS). researchgate.netaginganddisease.orgsnu.ac.kr Research has shown that systemic treatment with bpV(pic) in these mice can ameliorate the loss of motor neurons in the ventral horn of the spinal cord. researchgate.netresearchgate.net Furthermore, bpV(pic) treatment was found to significantly increase neuromuscular innervation, although it did not affect muscle atrophy. researchgate.net These findings suggest that bpV(pic) could be a valuable neuroprotective therapy for ALS, likely acting through the inhibition of PTEN and subsequent activation of the pro-survival Akt pathway. researchgate.netresearchgate.net
APP/Psen transgenic mice: To study Alzheimer's disease (AD), researchers use double transgenic mice that express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PSEN1). jax.orgjax.orgnih.gov These mice develop age-dependent cerebral amyloid plaques, a key pathological feature of AD. jax.orgbiorxiv.orgnih.gov Studies have shown that PTEN expression is increased in the hippocampus of these mice. nih.gov Treatment with related vanadium compounds has been found to rescue synaptic function, protect against amyloid-β-induced toxicity, and improve cognitive deficits in this model. nih.gov These genetically modified mice are instrumental in evaluating the neuroprotective potential of PTEN inhibitors like bpV(pic) in the context of AD pathology. nih.gov
Biomaterial and Drug Delivery System Development for bpV(pic)
To enhance the therapeutic efficacy and control the release of bpV(pic), researchers are developing advanced biomaterial and drug delivery systems.
Poly(lactic-co-glycolic acid) (PLGA) Microsphere Encapsulation for Controlled Release
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer commonly used to create microspheres for controlled drug release. researchgate.netscielo.brdovepress.comjddtonline.info Researchers have successfully encapsulated bpV(pic) into PLGA microspheres using techniques like the oil-in-water (o/w) single emulsification-evaporation method. nih.gov
These microspheres are designed to provide a sustained release of bpV(pic) over an extended period. For example, one study reported a release time lasting for 30 days. nih.gov In vitro experiments have shown that bpV(pic)-loaded microspheres can significantly enhance the survival rate of neural stem cells and promote the growth of axons from dorsal root ganglia. nih.gov This technology holds promise for applications where long-term, localized delivery of bpV(pic) is required, such as in nerve regeneration. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Granulation Rate | 88.2 ± 5.6% | nih.gov |
| Drug Loading | 4.05 ± 0.3% | nih.gov |
| Encapsulation Efficiency | 48.5 ± 1.8% | nih.gov |
| Release Duration | ~30 days | nih.gov |
| Effect on Neural Cell Survival Rate | 95.2 ± 4.77% | nih.gov |
| Effect on Dorsal Root Ganglion Axon Length | 718 ± 95 µm | nih.gov |
Integration with Acellular Scaffolds (e.g., Spinal Cord Scaffolds)
For tissue engineering applications, particularly in spinal cord injury (SCI) repair, bpV(pic) is being integrated with acellular scaffolds. researchgate.netfrontiersin.org These scaffolds, often derived from decellularized spinal cord tissue, retain the natural extracellular matrix components, providing a supportive environment for cell growth and tissue regeneration. frontiersin.orgnih.gov
By loading bpV(pic)-containing PLGA microspheres into these acellular scaffolds, researchers have created a system that combines physical support with sustained biochemical stimulation. nih.gov In vitro studies have demonstrated that these composite scaffolds promote the viability of neural stem cells and axonal growth by inhibiting PTEN and activating the mTORC1/AKT pathway. nih.gov When implanted in rat models of spinal cord injury, these scaffolds have been shown to accelerate axonal regeneration and functional recovery. nih.govbiorxiv.orgmdpi.com
Advanced Fabrication Techniques (e.g., Cryogenic 3D Printing for Scaffold Incorporation)
Advanced fabrication techniques are being employed to create precisely structured scaffolds for bpV(pic) delivery. Cryogenic 3D printing is one such method used to fabricate composite scaffolds from materials like β-tricalcium phosphate (B84403) (β-TCP) and PLGA, incorporated with bpV(pic). dntb.gov.uanih.govnih.gov
This technique allows for the creation of scaffolds with a highly porous and interconnected structure that mimics natural bone tissue. dntb.gov.uanih.gov3dprint.com The process involves printing an ink containing the scaffold materials and bpV(pic) at low temperatures (e.g., -30°C) and then freeze-drying the resulting structure. nih.gov Scaffolds fabricated this way exhibit sustained release of bpV(pic), which has been shown to promote osteogenic differentiation while inhibiting adipogenic differentiation of bone marrow-derived mesenchymal stem cells. dntb.gov.uanih.gov This technology is being explored for treating conditions like avascular necrosis of the femoral head. dntb.gov.uanih.govnih.gov
Molecular and Biochemical Assays for Pathway Analysis
To elucidate the mechanisms of action of bpV(pic), a variety of molecular and biochemical assays are employed. These techniques are essential for confirming target engagement and understanding the downstream effects on cellular signaling pathways.
Western Blot Analysis: This is a cornerstone technique used to detect and quantify specific proteins. In bpV(pic) research, it is frequently used to measure the phosphorylation status of key signaling proteins. For example, researchers use Western blotting to confirm the inhibition of PTEN by observing the increased phosphorylation of its major downstream target, Akt. plos.orgnih.govresearchgate.net It is also used to assess the levels of other proteins in the PTEN/PI3K/Akt/mTOR pathway, such as mTOR and p70S6K, and apoptosis-related proteins. nih.gov
Immunohistochemistry and Immunofluorescence: These imaging techniques are used to visualize the localization and expression of proteins within tissues and cells. In studies with genetically modified animal models, immunohistochemistry is used to label and count specific cell types, such as NeuN-positive motor neurons or Iba-1-positive microglia in the spinal cord of ALS mice, to assess the neuroprotective effects of bpV(pic). researchgate.netresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to quantify the concentration of specific molecules, such as cytokines, in biological fluids. In the context of leishmaniasis research, ELISA is used to measure the levels of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines in samples to determine how bpV(pic) modulates the immune response. aai.org
Polymerase Chain Reaction (PCR): PCR is used to detect and quantify specific DNA or RNA sequences. openveterinaryjournal.com In leishmaniasis models, it can be used to measure the parasite load in tissues. In molecular studies, techniques like quantitative PCR (qPCR) can be used to measure the expression levels of genes like PTEN or iNOS following treatment with bpV(pic). plos.org
| Assay Type | Purpose | Example Application | Reference |
|---|---|---|---|
| Western Blot | Quantify protein levels and phosphorylation status | Measuring p-Akt/Akt ratio to confirm PTEN inhibition | plos.orgnih.gov |
| Immunohistochemistry | Visualize protein localization in tissue sections | Counting surviving motor neurons in spinal cord sections | researchgate.netresearchgate.net |
| ELISA | Quantify cytokine concentrations | Measuring IFN-γ and IL-4 levels in BAL fluid | aai.org |
| Cell Viability/Toxicity Assays (e.g., LDH, CCK8) | Assess cell health and death | Evaluating neuroprotective effects on cultured neurons | researchgate.netresearchgate.net |
| PCR | Detect and quantify nucleic acids | Confirming BPV gene presence in infected tissue | openveterinaryjournal.com |
Protein Phosphorylation Analysis (e.g., Western Blotting, Immunofluorescence)
Researchers extensively use Western blotting and immunofluorescence to analyze changes in protein phosphorylation following bpV(pic) treatment. These techniques are pivotal in elucidating the compound's mechanism of action.
Western Blotting is a cornerstone technique for quantifying the phosphorylation status of specific proteins. Studies have consistently shown that bpV(pic) treatment leads to increased phosphorylation of Akt, a key downstream effector of the PI3K pathway. nih.govnih.govnih.govnih.gov This is a direct consequence of PTEN inhibition. For instance, in experimental models of spinal cord injury and neonatal pneumococcal meningitis, Western blot analysis revealed a significant increase in phosphorylated Akt (p-Akt) levels in bpV(pic)-treated groups compared to controls. nih.govnih.gov Similarly, in cultured K-562 cells, bpV(pic) was shown to inhibit the dephosphorylation of Cofilin 1, an event readily detectable by Western blotting. scbt.com
Immunofluorescence offers a spatial perspective on protein phosphorylation within cells and tissues. This method allows for the visualization of where phosphorylated proteins are located. For example, in HeLa cells treated with bpV(pic), immunofluorescence staining demonstrated the nuclear localization of phosphorylated NF-κB p50, indicating the compound's ability to influence this transcription factor's activity. scbt.comscbt.com In studies of human ovarian tissue, immunohistochemistry, a related technique, revealed that bpV(pic) treatment led to the nuclear export of FOXO3, a downstream target of Akt, providing visual evidence of PI3K pathway activation. researchgate.net
Key Findings from Protein Phosphorylation Analyses:
Increased Akt Phosphorylation: A hallmark of bpV(pic) action, indicating PTEN inhibition and activation of the PI3K/Akt signaling pathway. nih.govnih.govnih.govplos.org
Modulation of Downstream Targets: bpV(pic) affects the phosphorylation state of various proteins downstream of Akt, including GSK3β and S6 ribosomal protein. nih.govplos.org
Inhibition of PTPs: bpV(pic) has been shown to inhibit the activity of other PTPs, such as PTP1B, which can be assessed by examining the phosphorylation status of their substrates. researchgate.netnih.gov
| Technique | Model System | Key Protein Analyzed | Observed Effect of bpV(pic) |
|---|---|---|---|
| Western Blot | Primary spinal neurons | Akt, S6 | Upregulated phosphorylation nih.gov |
| Western Blot | Rat hippocampus (pneumococcal meningitis model) | Akt | Restored phosphorylation nih.gov |
| Western Blot | K-562 cells | Cofilin 1 | Inhibited dephosphorylation scbt.com |
| Immunofluorescence | HeLa cells | p-NFκB p50 | Nuclear localization scbt.comscbt.com |
| Immunohistochemistry | Human ovarian tissue | FOXO3 | Nuclear export researchgate.net |
Gene Expression Profiling (e.g., Real-time PCR, RNase Protection Assay)
Gene expression profiling techniques are employed to understand how bpV(pic) influences cellular function at the transcriptional level.
Real-time PCR (qPCR) is a sensitive method for quantifying mRNA levels of specific genes. In studies investigating the effect of bpV(pic) on neural stem cells (NSCs), RT-PCR was used to measure the expression of genes involved in cell fate determination. frontiersin.org The results showed that bpV(pic) treatment significantly increased the mRNA expression of mTOR and PTEN in NSCs. frontiersin.org
RNase Protection Assay (RPA) is another technique for the detection and quantification of specific mRNA molecules in a complex RNA sample. promega.com It offers high sensitivity and specificity and can be used to map RNA structures like intron/exon boundaries. promega.com While less common than qPCR in recent bpV(pic) literature, RPA remains a valuable tool for validating findings from other gene expression analyses and for studying RNA processing events that might be influenced by bpV(pic)-modulated signaling pathways. promega.comasm.orgthermofisher.complos.org
Key Findings from Gene Expression Profiling:
Upregulation of mTOR and PTEN mRNA: In neural stem cells, bpV(pic) treatment was found to increase the expression of both mTOR and PTEN at the mRNA level. frontiersin.org
| Technique | Model System | Key Gene Analyzed | Observed Effect of bpV(pic) |
|---|---|---|---|
| RT-PCR | Rat Neural Stem Cells | mTOR, PTEN | Increased mRNA expression frontiersin.org |
Enzyme Activity Assays (e.g., PTEN, PTPs, Caspase activity)
Direct measurement of enzyme activity is crucial for confirming the inhibitory effects of bpV(pic) and understanding its downstream functional consequences.
PTEN and PTPs Activity Assays: The primary mechanism of bpV(pic) is the inhibition of PTEN, a dual-specificity phosphatase. researchgate.net In vitro assays have established that bpV(pic) potently inhibits PTEN with an IC50 in the nanomolar range, making it significantly more selective for PTEN over other PTPs like PTP1B. researchgate.netmedchemexpress.com However, at higher concentrations, it can also inhibit other PTPs. researchgate.netnih.gov Enzyme activity assays are critical to determine the concentration-dependent inhibitory profile of bpV(pic). For instance, in cultured cardiomyocytes, bpV(pic) was shown to significantly attenuate PTEN activity. physiology.org
Caspase Activity Assays: Caspases are a family of proteases that play a central role in apoptosis. By measuring caspase activity, researchers can assess the anti-apoptotic effects of bpV(pic). In models of spinal cord injury, treatment with bpV(pic) significantly reduced the activity of caspase-3, a key executioner caspase. nih.gov This reduction in caspase-3 activity is consistent with the pro-survival effects of the PI3K/Akt pathway, which is activated by bpV(pic).
Key Findings from Enzyme Activity Assays:
Potent PTEN Inhibition: bpV(pic) is a highly effective inhibitor of PTEN's lipid phosphatase activity. researchgate.netmedchemexpress.com
Inhibition of other PTPs: While more selective for PTEN, bpV(pic) can also inhibit other protein tyrosine phosphatases, such as PTP1B, at higher concentrations. researchgate.netnih.gov
Reduction of Caspase-3 Activity: bpV(pic) treatment leads to a decrease in caspase-3 activity, indicating an anti-apoptotic effect. nih.govphysiology.org
| Enzyme | Model System | Assay Principle | Observed Effect of bpV(pic) |
|---|---|---|---|
| PTEN | In vitro / Cultured cardiomyocytes | Measurement of phosphatase activity using a substrate | Potent inhibition researchgate.netphysiology.org |
| PTP1B | In vitro | Measurement of phosphatase activity using a substrate | Inhibition at higher concentrations researchgate.netnih.gov |
| Caspase-3 | Spinal cord injury model | Measurement of protease activity using a fluorogenic substrate | Reduced activity nih.gov |
Cell Proliferation, Viability, and Apoptosis Assays (e.g., BrdU, CCK-8, LDH, TUNEL)
A variety of cell-based assays are utilized to determine the impact of bpV(pic) on cell fate, including proliferation, viability, and apoptosis. sciencellonline.comrndsystems.com
BrdU (Bromodeoxyuridine) Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation. sciencellonline.com In studies with neural stem cells, BrdU staining revealed that bpV(pic) treatment significantly enhanced NSC proliferation. frontiersin.orgresearchgate.net
CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay assesses cell viability by measuring the activity of dehydrogenases. dojindo.com It has been used to demonstrate the positive effect of bpV(pic) on the viability of neural stem cells. frontiersin.orgresearchgate.net
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells. dojindo.com In cultured cortical neurons subjected to oxygen-glucose deprivation, bpV(pic) was found to decrease LDH release, indicating a protective effect against cell death. nih.gov
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis. biocompare.com In a model of retinal detachment, the TUNEL assay showed a significant reduction in apoptotic photoreceptor cells in retinas treated with bpV(pic). arvojournals.org Similarly, in cultured cardiomyocytes, bpV(pic) decreased apoptosis as measured by TUNEL staining. physiology.org
Key Findings from Cell-Based Assays:
Enhanced Cell Proliferation: bpV(pic) promotes the proliferation of certain cell types, such as neural stem cells. frontiersin.orgresearchgate.net
Increased Cell Viability: The compound enhances the viability of cells under various stress conditions. nih.govfrontiersin.orgresearchgate.net
Reduced Apoptosis: bpV(pic) exerts a significant anti-apoptotic effect in different injury models. physiology.orgarvojournals.org
| Assay | Parameter Measured | Model System | Observed Effect of bpV(pic) |
|---|---|---|---|
| BrdU | Cell Proliferation (DNA Synthesis) | Neural Stem Cells | Enhanced proliferation frontiersin.orgresearchgate.net |
| CCK-8 | Cell Viability (Metabolic Activity) | Neural Stem Cells | Increased viability frontiersin.orgresearchgate.net |
| LDH | Cytotoxicity (Membrane Integrity) | Cultured Cortical Neurons | Decreased LDH release nih.gov |
| TUNEL | Apoptosis (DNA Fragmentation) | Retinal Detachment Model / Cultured Cardiomyocytes | Reduced apoptosis physiology.orgarvojournals.org |
Morphological and Histological Assessments of Tissue and Cellular Structures
Microscopic examination of tissues and cells provides crucial qualitative and quantitative data on the effects of bpV(pic) in vivo and in vitro. openveterinaryjournal.comresearchgate.netscielo.org.mxnih.gov
Immunohistochemistry (IHC): As mentioned earlier, IHC is used to visualize the localization and expression of specific proteins within the tissue context. This has been instrumental in demonstrating the activation of signaling pathways in response to bpV(pic). researchgate.net
Morphological Analysis: At the cellular level, changes in morphology can be indicative of the effects of bpV(pic). For example, in studies of neural stem cell differentiation, immunofluorescence staining for cell-type-specific markers is used to morphologically identify neurons and glial cells, allowing for quantification of how bpV(pic) influences cell fate decisions. frontiersin.org
Key Findings from Morphological and Histological Assessments:
Tissue Preservation: bpV(pic) has been shown to preserve tissue structure in injury models, such as maintaining the thickness of the retinal outer nuclear layer. arvojournals.org
Promotion of Neuronal Differentiation: In neural stem cells, bpV(pic) was found to promote differentiation into neurons while inhibiting differentiation into glial cells. frontiersin.org
Electrophoretic Mobility-Shift Assays (EMSA) for Transcription Factor Binding
The Electrophoretic Mobility-Shift Assay (EMSA), or gel shift assay, is a technique used to study protein-DNA interactions. thermofisher.com It can identify if a protein or a mixture of proteins is capable of binding to a specific DNA or RNA sequence. thermofisher.comasm.orgwhiterose.ac.uk In the context of bpV(pic) research, EMSA can be employed to investigate whether the compound, by modulating signaling pathways, alters the DNA-binding activity of transcription factors. For instance, since bpV(pic) influences the phosphorylation of NF-κB, EMSA could be used to determine if this phosphorylation event affects its ability to bind to its target DNA sequences in the promoter regions of genes it regulates. While direct examples of EMSA being used to study bpV(pic)'s effects are not prominent in the searched literature, it represents a valuable methodological approach for future investigations into the compound's impact on gene regulation.
bpV(pic) is a chemical compound that has garnered interest primarily for its role as an inhibitor of the phosphatase and tensin homolog (PTEN). PTEN is a crucial tumor suppressor that acts as a negative regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, bpV(pic) can lead to the activation of this pathway, which is involved in various cellular processes including cell growth, proliferation, survival, and regeneration. Research into bpV(pic) and other PTEN inhibitors is exploring their potential therapeutic applications in conditions characterized by insufficient PI3K/Akt signaling, such as neurodegenerative diseases and tissue injury.
This article focuses specifically on the research gaps, challenges, and future directions associated with the study of bpV(pic).
Research Gaps, Challenges, and Future Directions for Bpv Pic Studies
Further Elucidation of Specificity and Off-Target Effects in Complex Biological Systems
A significant challenge in the study of bpV(pic) is the need for a more comprehensive understanding of its specificity and potential off-target effects within complex biological systems. While bpV(pic) is considered a relatively specific inhibitor of PTEN at low concentrations, its effects at higher concentrations may involve other targets physiology.org. Vanadium-derived compounds, in general, have shown promising preclinical data as pan-inhibitors of protein tyrosine phosphatases (PTPs), but concerns regarding off-target tissue toxicity have hindered their clinical translation ucl.ac.uk. Although studies have evaluated the PTEN-inhibitory efficacy of bpV(pic) and demonstrated its ability to suppress PTEN expression and increase phosphorylation levels of downstream targets like Akt and p70S6K mdpi.com, a deeper investigation into its selectivity towards other PTPs under physiological conditions is necessary before these inhibitors can be safely used in human therapy mdpi.com. Further research is required to precisely map the interaction profile of bpV(pic) across a wide range of phosphatases and other potential protein targets in diverse cellular contexts and complex in vivo environments. This will help to differentiate desired on-target effects from potential off-target activities that could contribute to toxicity or unintended biological outcomes.
Optimization of Delivery Strategies for Enhanced Preclinical Efficacy and Localized Action
Optimizing the delivery of bpV(pic) is crucial for enhancing its preclinical efficacy and ensuring localized action, thereby minimizing potential systemic exposure and off-target effects. The physicochemical properties of bpV(pic) and its stability in biological environments can influence its bioavailability and distribution. While studies have demonstrated the effects of bpV(pic) upon administration in animal models, including intraperitoneal and subretinal injections nih.gov, the development of targeted delivery systems could significantly improve its therapeutic index. Research in drug delivery systems, particularly utilizing nanotechnology-based approaches like nanoparticles, liposomes, and nanostructured lipid carriers, has shown promise in improving the solubility, stability, and targeted delivery of various compounds, including other therapeutic agents mdpi.comnih.govresearchgate.net. Exploring similar strategies for bpV(pic) could lead to enhanced accumulation at the site of action (e.g., injured tissue, specific cell types) and controlled release, potentially allowing for lower effective doses and reduced systemic side effects. Future directions include the design and evaluation of novel formulations or delivery vehicles specifically tailored to the characteristics of bpV(pic) and the requirements of the target tissue or disease state.
Exploration of Novel Preclinical Applications Beyond Current Research Scope
Current research on bpV(pic) has primarily focused on its potential in neuroprotection, nerve regeneration, and tissue repair, leveraging its ability to activate the PI3K/Akt pathway mdpi.comnih.govfrontiersin.org. Studies have shown beneficial effects in models of spinal cord injury, retinal detachment, and neurotoxicity associated with Alzheimer's disease nih.govarvojournals.orgfrontiersin.orgnih.gov. It has also been explored for its effects on ovarian follicle activation mdpi.com. However, the broad involvement of the PI3K/Akt pathway in numerous cellular processes suggests that bpV(pic) may have potential applications in other preclinical areas that are currently underexplored. Future research could investigate its effects in other regenerative medicine contexts, different types of tissue injury, or diseases where modulating the PI3K/Akt pathway could be therapeutically beneficial. This requires systematic exploration of its efficacy in a wider range of preclinical disease models, potentially guided by insights gained from a deeper understanding of its signaling network effects.
Development of Advanced In Silico Modeling and Predictive Tools for Analog Design
The development of advanced in silico modeling and predictive tools could significantly accelerate the design and optimization of bpV(pic analogs with improved properties. Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly used in drug discovery to predict ligand-protein interactions and assess compound stability researchgate.net. While these tools are being applied to identify potential inhibitors for various targets, including protein kinases researchgate.net, their specific application to the design of improved PTEN inhibitors like bpV(pic) analogs is an area for future development. In silico models could help predict the binding affinity and specificity of potential new compounds, evaluate their ADME (absorption, distribution, metabolism, and excretion) properties, and anticipate potential off-target interactions. mdpi.com This could enable a more rational design process, reducing the need for extensive experimental screening and facilitating the development of analogs with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.net Integrating data from in vitro and in vivo studies with computational modeling will be key to building robust predictive tools for designing the next generation of bpV(pic)-like compounds. analog.comgoogle.com
Long-term Effects and Chronicity in Preclinical Disease Models
Most preclinical studies investigating bpV(pic) have focused on relatively short-term outcomes. A critical gap is the lack of comprehensive data on the long-term effects and chronicity of bpV(pic) administration in preclinical disease models. Understanding how sustained PTEN inhibition or repeated dosing influences disease progression, potential compensatory mechanisms, and long-term safety is essential for assessing its viability as a therapeutic agent for chronic conditions. This includes evaluating its impact on tissue morphology and function over extended periods, as well as monitoring for any delayed or cumulative toxicities. Studies with longer treatment durations and follow-up periods in relevant animal models are necessary to provide a more complete picture of the therapeutic durability and potential long-term risks associated with bpV(pic) or its analogs. allenpress.comahajournals.orgresearchgate.net
Q & A
Q. How can multi-omics approaches enhance understanding of bpV(pic)'s mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
